molecular formula C8H4BrClF2O2 B6599007 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid CAS No. 1784906-27-9

2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B6599007
CAS No.: 1784906-27-9
M. Wt: 285.47 g/mol
InChI Key: SLSXMZKYPFUJSF-UHFFFAOYSA-N
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Description

2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of difluoroacetic acids This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid typically involves the halogenation of a phenyl ring followed by the introduction of difluoroacetic acid moiety. One common method includes the bromination and chlorination of a phenyl ring to obtain 3-bromo-4-chlorophenyl derivative. This intermediate is then subjected to a reaction with difluoroacetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas in the presence of a catalyst The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and related compounds.

Scientific Research Applications

2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The difluoroacetic acid moiety can also play a role in modulating the compound’s activity by influencing its physicochemical properties.

Comparison with Similar Compounds

Similar Compounds

    Bromochlorobenzene: A halogenated benzene derivative with similar halogen substituents.

    Difluoroacetic Acid: A simple difluorinated acetic acid without the aromatic ring.

    3-Bromo-4-chlorobenzoic Acid: A related compound with a carboxylic acid group instead of the difluoroacetic acid moiety.

Uniqueness

2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is unique due to the combination of bromine, chlorine, and difluoroacetic acid moieties on a single aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF2O2/c9-5-3-4(1-2-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSXMZKYPFUJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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